molecular formula C18H24BrNO2 B3026861 tert-Butyl 7-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate CAS No. 1160247-38-0

tert-Butyl 7-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate

Cat. No.: B3026861
CAS No.: 1160247-38-0
M. Wt: 366.3
InChI Key: MUPLPTOMZDEVMZ-UHFFFAOYSA-N
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Description

Tert-Butyl 7-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of spirocyclic compounds, which are known for their diverse biological activities. The synthesis of this compound has been extensively studied, and its mechanism of action has been investigated in various scientific studies.

Scientific Research Applications

Synthesis and Biological Activity

  • The synthesis of spiropiperidine lactam acetyl-CoA carboxylase inhibitors was reported, utilizing a unique synthetic strategy that provides pyrazolo-fused spirolactams from halogenated benzylic arenes and cyclic carboxylates. This method enables the synthesis of novel ACC inhibitors, identifying potent analogues with potential therapeutic applications (Huard et al., 2012).

Synthetic Routes and Methods

  • A convenient synthetic route to spiro[indole-3,4′-piperidin]-2-ones was developed, starting from 1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid and 2-bromoaniline. This method involves anilide formation, N(1)-protection, and intramolecular cyclization under Pd catalysis as key reactions, offering a pathway to synthesize related compounds (Freund & Mederski, 2000).

Structural Studies

  • X-ray studies on tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate and its reduced form revealed their molecular packing and the orientation of side chains, providing insights into the structural aspects of such compounds, which can be crucial for understanding their reactivity and interaction with biological targets (Didierjean et al., 2004).

Novel Ligands and Receptors

  • Spirovesamicols, which are conformationally restricted analogs of 2-(4-phenylpiperidino)cyclohexanol (vesamicol), were synthesized to develop selective inhibitors of vesicular acetylcholine storage. These compounds, featuring spiro-fused structures, showed subnanomolar affinity for the vesamicol receptor, indicating their potential as modulators of presynaptic cholinergic function (Efange et al., 1994).

Mechanism of Action

Without more specific information about the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action. If it’s intended for use as a pharmaceutical, for example, the mechanism would depend on the specific biological target .

Safety and Hazards

As with any chemical compound, handling “tert-Butyl 7-bromo-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate” would require appropriate safety precautions. The specific hazards associated with this compound would depend on its physical and chemical properties, but could potentially include risks associated with handling organic solvents, corrosive substances, or toxic materials .

Future Directions

The study and application of “tert-Butyl 7-bromo-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate” could potentially be a fruitful area of research, given the interesting structure of this compound. Future work could include more detailed studies of its synthesis, reactivity, and potential applications .

Properties

IUPAC Name

tert-butyl 4-bromospiro[1,2-dihydroindene-3,4'-piperidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24BrNO2/c1-17(2,3)22-16(21)20-11-9-18(10-12-20)8-7-13-5-4-6-14(19)15(13)18/h4-6H,7-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUPLPTOMZDEVMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCC3=C2C(=CC=C3)Br)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401129190
Record name 1,1-Dimethylethyl 7-bromo-2,3-dihydrospiro[1H-indene-1,4′-piperidine]-1′-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401129190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160247-38-0
Record name 1,1-Dimethylethyl 7-bromo-2,3-dihydrospiro[1H-indene-1,4′-piperidine]-1′-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160247-38-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 7-bromo-2,3-dihydrospiro[1H-indene-1,4′-piperidine]-1′-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401129190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 7-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate
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tert-Butyl 7-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate
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tert-Butyl 7-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate
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tert-Butyl 7-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate
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tert-Butyl 7-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate
Reactant of Route 6
tert-Butyl 7-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate

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